![molecular formula C18H16F3N5O3S B2659937 2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223899-44-2](/img/structure/B2659937.png)
2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano [4,3-d]pyrimidine derivative . It has been evaluated for its IC50 values against three cancer cell lines (A549, PC-3 and MCF-7) .
Synthesis Analysis
The compound is synthesized as part of a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano [4,3-d]pyrimidine derivatives . The structures of these compounds are confirmed by (1)H NMR, (13)C NMR, and MS spectrum .Molecular Structure Analysis
The molecular structure of this compound is confirmed by (1)H NMR, (13)C NMR, and MS spectrum .Chemical Reactions Analysis
The compound is part of a series that were evaluated for their IC50 values against three cancer cell lines (A549, PC-3 and MCF-7) . The most promising compound showed good antitumor potency for these cell lines .Aplicaciones Científicas De Investigación
Polymorphism and Structural Characterization
- Polymorphism and X-ray Diffraction Studies : Research into the polymorphism of related compounds, such as Linezolid, which shares a morpholino group and a similar complex chemical structure, has been conducted to understand their physical and chemical properties better. Studies involving single-crystal and powder X-ray diffraction methods have characterized these polymorphic forms, contributing to the understanding of their structural behavior under different conditions (Maccaroni et al., 2008).
Antimicrobial Activity
- Synthesis and Evaluation of Derivatives for Antimicrobial Activity : Novel derivatives of related chemical structures have been synthesized and assessed for their antimicrobial activity against selected bacterial and fungal strains. Such studies are crucial for the development of new antimicrobial agents, providing insights into the potential therapeutic applications of these compounds (Majithiya & Bheshdadia, 2022).
Synthesis and Reactions
- Synthetic Routes and Reactions : The exploration of synthetic routes for creating complex molecules incorporating the morpholino group and thiazolo[4,5-d]pyrimidinyl moiety has been a subject of research. These studies not only reveal the chemical versatility of such compounds but also open up possibilities for their application in various fields, including pharmaceuticals (Kinoshita et al., 1987).
In Vitro Evaluation
- In Vitro Antibacterial and Antifungal Activities : The biolabile nature of certain derivatives, including those with a 2-morpholino moiety, has been synthesized and evaluated for in vitro antibacterial and antifungal activities. Such research contributes to identifying new potential drug candidates for treating various infections (Kanagarajan et al., 2010).
Controlled Release and Topical Applications
- Controlled Release in Topical Applications : The incorporation of related compounds into poly(ϵ-caprolactone) (PCL) membranes for controlled drug release, particularly in topical applications, highlights the versatility of these molecules in drug delivery systems. Such research aims to improve the efficacy and safety of drug administration by controlling the release rate of the active ingredient (Tammaro et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The structure-activity relationships (SARs) and docking studies indicated that aryl urea scaffolds had a significant impact on the antitumor activities, and aryl pyridine urea scaffolds produced the best potency . Variations in substitutions of the aryl group had a significant impact on the activity and 3-Cl-4-F or 3-CF3-4-Cl substitution was more preferred . This suggests potential future directions for optimizing the potency of these compounds.
Propiedades
IUPAC Name |
2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3S/c19-18(20,21)11-3-1-2-4-12(11)23-13(27)9-26-10-22-15-14(16(26)28)30-17(24-15)25-5-7-29-8-6-25/h1-4,10H,5-9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFQFEKUFPRALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

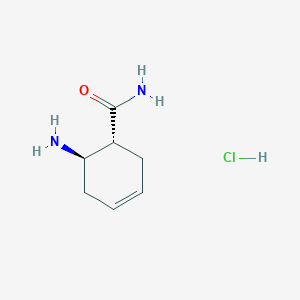
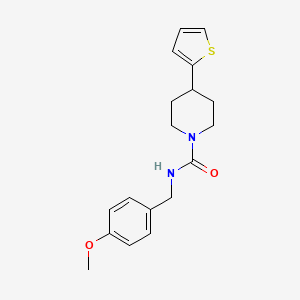

![2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2659860.png)
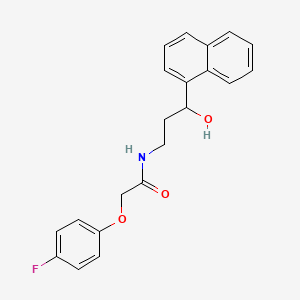
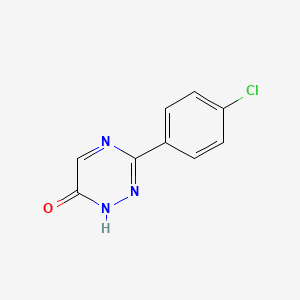
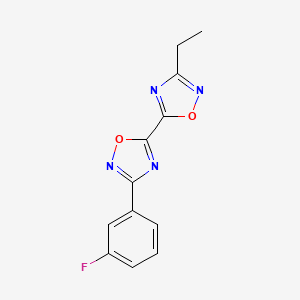
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)
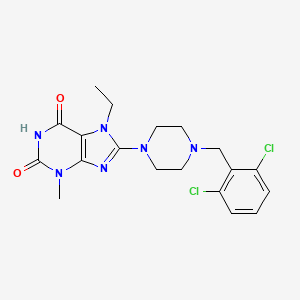

![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
